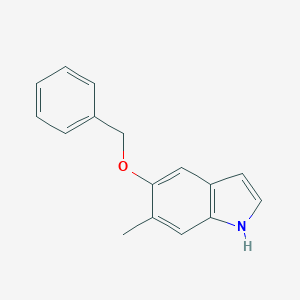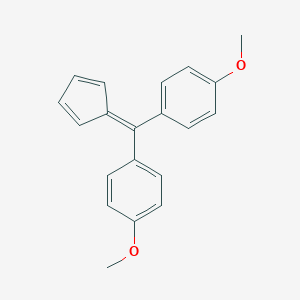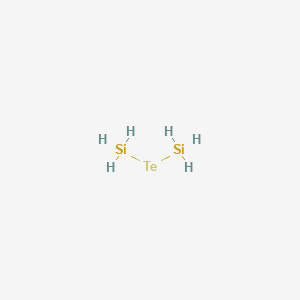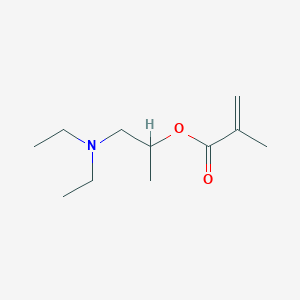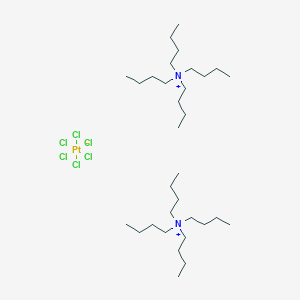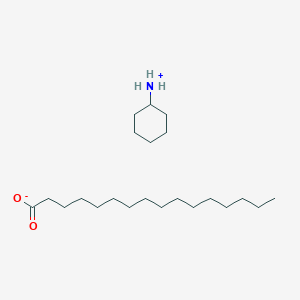
Cyclohexylammonium palmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexylammonium palmitate (CHAP) is a surfactant that has been widely used in various scientific research applications. It is a type of cationic surfactant, which means it has a positively charged head group and a hydrophobic tail. CHAP has been used in a variety of fields, including biotechnology, pharmaceuticals, and materials science.
作用機序
The mechanism of action of Cyclohexylammonium palmitate is based on its ability to form micelles in solution. Micelles are spherical structures formed by the aggregation of surfactant molecules in solution. The hydrophobic tails of the surfactant molecules are oriented towards the center of the micelle, while the hydrophilic head groups are oriented towards the outside. This allows Cyclohexylammonium palmitate to solubilize hydrophobic compounds in aqueous solutions.
生化学的および生理学的効果
Cyclohexylammonium palmitate has been shown to have low toxicity and is generally considered safe for use in scientific research applications. However, some studies have suggested that Cyclohexylammonium palmitate may have an effect on cell membrane integrity and may cause cell death at high concentrations. More research is needed to fully understand the biochemical and physiological effects of Cyclohexylammonium palmitate.
実験室実験の利点と制限
One of the main advantages of Cyclohexylammonium palmitate is its ability to solubilize hydrophobic compounds in aqueous solutions. This makes it an ideal surfactant for the preparation of nanoparticles and other lipid-based delivery systems. However, Cyclohexylammonium palmitate is not suitable for use in all types of experiments. It may interfere with certain types of assays and may not be compatible with some types of cells or tissues.
将来の方向性
There are many potential future directions for research on Cyclohexylammonium palmitate. One area of interest is the development of new types of nanoparticles and delivery systems using Cyclohexylammonium palmitate as a surfactant. Another area of interest is the study of the biochemical and physiological effects of Cyclohexylammonium palmitate on cells and tissues. Additionally, more research is needed to fully understand the limitations and potential drawbacks of using Cyclohexylammonium palmitate in scientific research applications.
合成法
The synthesis of Cyclohexylammonium palmitate is typically achieved through a two-step process. First, cyclohexylamine is reacted with palmitic acid to form cyclohexylammonium palmitate. This reaction is typically carried out in a solvent such as ethanol or methanol. The resulting product is then purified through a process such as recrystallization or chromatography.
科学的研究の応用
Cyclohexylammonium palmitate has been used in a variety of scientific research applications. One of the most common applications is as a surfactant in the preparation of nanoparticles. Cyclohexylammonium palmitate has been shown to be effective in stabilizing a variety of nanoparticles, including gold, silver, and iron oxide nanoparticles. It has also been used in the preparation of liposomes and other lipid-based delivery systems.
特性
CAS番号 |
15860-19-2 |
|---|---|
製品名 |
Cyclohexylammonium palmitate |
分子式 |
C22H45NO2 |
分子量 |
355.6 g/mol |
IUPAC名 |
cyclohexylazanium;hexadecanoate |
InChI |
InChI=1S/C16H32O2.C6H13N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;7-6-4-2-1-3-5-6/h2-15H2,1H3,(H,17,18);6H,1-5,7H2 |
InChIキー |
PYFKOTYFBXTKMQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].C1CCC(CC1)[NH3+] |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].C1CCC(CC1)[NH3+] |
その他のCAS番号 |
15860-19-2 |
同義語 |
cyclohexylammonium palmitate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




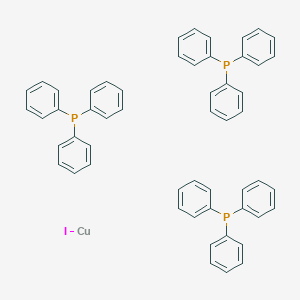
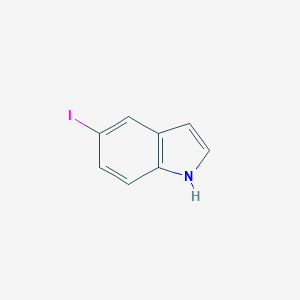
![2-Methylimidazo[1,2-b]pyridazine](/img/structure/B102022.png)
![4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester](/img/structure/B102025.png)
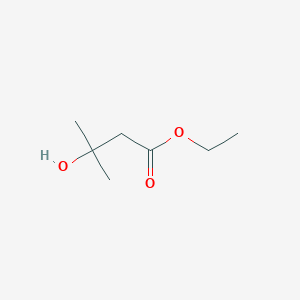
![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)
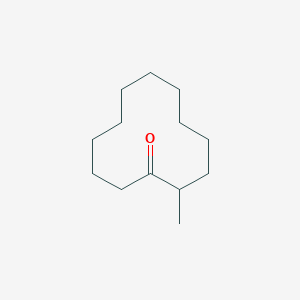
![9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine](/img/structure/B102033.png)
